molecular formula C10H6N2OS B12087543 5-Benzothiazolecarbonitrile,2-acetyl-(9CI)

5-Benzothiazolecarbonitrile,2-acetyl-(9CI)

Cat. No.: B12087543
M. Wt: 202.23 g/mol
InChI Key: VGMWZVSWZJCJAK-UHFFFAOYSA-N
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Description

5-Benzothiazolecarbonitrile,2-acetyl-(9CI) is a chemical compound with the molecular formula C10H6N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) typically involves the reaction of 2-aminobenzothiazole with acetic anhydride and cyanogen bromide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolecarbonitrile,2-acetyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .

Scientific Research Applications

5-Benzothiazolecarbonitrile,2-acetyl-(9CI) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) include other benzothiazole derivatives, such as:

Uniqueness

What sets 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

2-acetyl-1,3-benzothiazole-5-carbonitrile

InChI

InChI=1S/C10H6N2OS/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3

InChI Key

VGMWZVSWZJCJAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=CC(=C2)C#N

Origin of Product

United States

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